Isopromethazine hydrochloride
Overview
Description
Isopromethazine is an antihistamine and anticholinergic of the phenothiazine chemical class . It is structurally analogous to promethazine .
Synthesis Analysis
Isopromethazine hydrochloride was synthesized in gram quantities using a method that ensures that the isopromethazine is not contaminated with promethazine hydrochloride . The synthesis involved the use of lithium aluminum hydride in dry tetrahydrofuran .Molecular Structure Analysis
The molecular formula of Isopromethazine hydrochloride is C17H21ClN2S . The average mass is 320.880 Da and the monoisotopic mass is 320.111389 Da .Scientific Research Applications
1. Use in Brain Tumor Treatment
Isopromethazine hydrochloride has been explored in the treatment of primary or metastatic brain tumors. In a study, patients were treated with n-isopropyl-α-(2-methylhydrazine)-p-toluamide hydrochloride for 30 consecutive days. This treatment showed a definite clinical response in a significant number of patients, indicating potential effectiveness against brain tumors (Kumar et al., 1974).
2. Involvement in Transdermal Drug Delivery
Research has also focused on the development of transdermal films based on hydroxypropylmethylcellulose for the improved transdermal permeation of chlorpromazine hydrochloride, an antipsychotic drug. This indicates a role for isopromethazine hydrochloride in enhancing the efficacy of transdermal drug delivery systems (Luppi et al., 2010).
3. Synergistic Effects with Other Compounds
There's evidence of synergistic effects when isopromethazine hydrochloride is combined with other compounds. A study on the micellization behavior of chlorpromazine hydrochloride with Pluronic F-127 showed favorable mixing and synergistic interactions in mixed states, which could be beneficial for various pharmaceutical applications (Azum et al., 2018).
4. Role in Chemiluminescence Methods
Isopromethazine hydrochloride has been used in chemiluminescence methods for drug determination. A study proposed a new chemiluminescence method for the determination of chlorpromazine hydrochloride, a psychiatric medication, highlighting its potential as a useful reagent in analytical chemistry (Huang & Chen, 2002).
Safety And Hazards
properties
IUPAC Name |
N,N-dimethyl-2-phenothiazin-10-ylpropan-1-amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2S.ClH/c1-13(12-18(2)3)19-14-8-4-6-10-16(14)20-17-11-7-5-9-15(17)19;/h4-11,13H,12H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RISCHQYUHLQSBU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN(C)C)N1C2=CC=CC=C2SC3=CC=CC=C31.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10971030 | |
Record name | N,N-Dimethyl-2-(10H-phenothiazin-10-yl)propan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10971030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Isopromethazine hydrochloride | |
CAS RN |
5568-90-1 | |
Record name | 10H-Phenothiazine-10-ethanamine, N,N,β-trimethyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5568-90-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Isopromethazine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005568901 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N,N-Dimethyl-2-(10H-phenothiazin-10-yl)propan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10971030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ISOPROMETHAZINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SNR56923ZU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.